![molecular formula C9H8N2O2 B3246475 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1783694-62-1](/img/structure/B3246475.png)
7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by NaOH and provides a quantitative yield in a short time . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones .
Industrial Production Methods
Industrial production often employs catalytic routes, such as those involving copper, iron, gold, ruthenium, and palladium catalysts. These methods are efficient but may require undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of reactions, including:
Oxidation: Metal-free oxidation is a common method for functionalizing this compound.
Reduction: Reduction reactions often involve the use of hydride donors.
Substitution: Substitution reactions can be facilitated by transition metal catalysis.
Common Reagents and Conditions
Oxidation: Metal-free oxidants.
Reduction: Hydride donors like sodium borohydride.
Substitution: Transition metal catalysts such as palladium and copper.
Major Products
The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]pyridine .
Scientific Research Applications
7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in bacteria, making it effective against multidrug-resistant tuberculosis .
Comparison with Similar Compounds
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-3-11-5-7(6-12)10-9(11)4-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHSSHLYFZACGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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